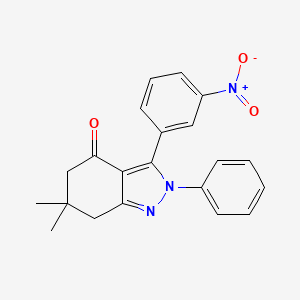
4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a member of the benzamide class and features a piperazine ring, which is a common structural motif in medicinal chemistry due to its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide typically involves the reaction of N-phenylbenzamide with 3-(4-phenyl-1-piperazinyl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide or chloroform , and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: can undergo various chemical reactions, including:
Oxidation: or .
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as or .
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide , while reduction could produce N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine .
Aplicaciones Científicas De Investigación
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of receptor binding and signal transduction.
Medicine: Investigated for its potential therapeutic properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzylamine
- N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide oxide
Uniqueness
N-phenyl-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide: is unique due to its specific structural features, such as the piperazine ring and the benzamide moiety. These features confer distinct pharmacological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-oxo-2-phenacylsulfanyl-6-phenyl-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c20-11-15-17(14-9-5-2-6-10-14)21-19(22-18(15)24)25-12-16(23)13-7-3-1-4-8-13/h1-10H,12H2,(H,21,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAUQOIAHGQVPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)SCC(=O)C3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7797138.png)
![1-[(4-Fluorophenyl)methylazaniumyl]cyclohexane-1-carboxylate](/img/structure/B7797144.png)

